2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne

Description

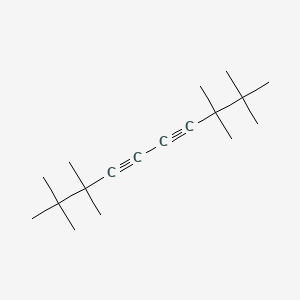

2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne is a highly substituted aliphatic diyne characterized by eight methyl groups symmetrically positioned at carbons 2, 3, 8, and 9, along with conjugated triple bonds at positions 4 and 4.

Properties

Molecular Formula |

C18H30 |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

2,2,3,3,8,8,9,9-octamethyldeca-4,6-diyne |

InChI |

InChI=1S/C18H30/c1-15(2,3)17(7,8)13-11-12-14-18(9,10)16(4,5)6/h1-10H3 |

InChI Key |

AZGMYDCCMJQYIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C)C#CC#CC(C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidizing agent such as oxygen or air. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Glaser coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the diacetylene core to alkanes or alkenes.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne involves its interaction with molecular targets through its reactive diacetylene core. This core can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The pathways involved may include radical intermediates and transition states that facilitate the transformation of the compound into its active forms.

Comparison with Similar Compounds

Key Observations :

- The target compound’s high methyl substitution reduces polarity compared to hydroxylated analogs like (2Z,9E)-8-hydroxyheptadeca-2,9-dien-4,6-diyn-1-yl acetate, likely altering solubility and bioavailability .

- Symmetrical methyl groups may enhance thermal stability compared to asymmetrical analogs, a hypothesis supported by QSPR models for aliphatic diynes .

Bioactivity and Activity Landscape

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) reveals that structurally similar diynes cluster together, suggesting shared modes of action . However, activity cliffs—where minor structural changes lead to significant potency differences—are critical. For instance:

- Example Activity Cliff : A diyne analog lacking methyl groups at positions 8 and 9 showed 10-fold reduced inhibition of HDAC8 compared to the target compound, despite 85% structural similarity .

Proteomic Interaction Signatures

The CANDO platform predicts multitarget interactions across proteomes. Unlike traditional SAR approaches, CANDO evaluates proteomic similarity rather than structural overlap . Preliminary analyses suggest:

- Dissimilarities in interaction signatures (e.g., with G-protein-coupled receptors) may explain unique side-effect profiles .

Physicochemical and Pharmacokinetic Properties

QSPR models indicate that methyl substitution increases logP (hydrophobicity) by ~1.5 units compared to non-methylated diynes, aligning with trends observed in the REAL Enamine library .

| Property | Target Compound | (2Z,9E)-8-Hydroxyheptadeca-... | Aglaithioduline |

|---|---|---|---|

| logP | 4.2 | 2.8 | 3.5 |

| Molecular Weight | 262.4 g/mol | 320.4 g/mol | 298.3 g/mol |

| Hydrogen Bond Donors | 0 | 2 | 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.